molecular formula C6H6N2O B12861371 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one

3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one

Cat. No.: B12861371
M. Wt: 122.12 g/mol
InChI Key: NGEJHJXVSLSYSI-UHFFFAOYSA-N
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Description

3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentanone with formamide in the presence of a catalyst such as phosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

Scientific Research Applications

3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

    Imidazole: A simpler structure with similar reactivity but lacks the fused cyclopentane ring.

    Benzimidazole: Contains a fused benzene ring, offering different electronic properties and biological activities.

    Thiazole: Similar heterocyclic compound with sulfur instead of nitrogen, leading to different chemical behavior.

Uniqueness: 3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one is unique due to its fused ring system, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug design and material science, offering opportunities for the development of novel compounds with specific desired properties .

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

5,6-dihydro-1H-cyclopenta[d]imidazol-4-one

InChI

InChI=1S/C6H6N2O/c9-5-2-1-4-6(5)8-3-7-4/h3H,1-2H2,(H,7,8)

InChI Key

NGEJHJXVSLSYSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1NC=N2

Origin of Product

United States

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